NG25

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

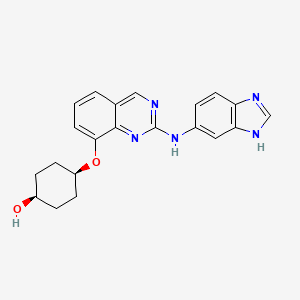

NG25 是一种新型的合成转化生长因子-β激活激酶 1 (TAK1) 和丝裂原活化蛋白激酶激酶激酶激酶 2 (MAP4K2) 抑制剂。 它在抑制结直肠癌细胞增殖方面显示出巨大潜力,尤其是那些带有 KRAS 突变的细胞 。 This compound 由于其调节各种信号通路的能力,一直被研究用于诱导癌细胞凋亡 .

作用机制

NG25 通过抑制 TAK1 和 MAP4K2 的活性发挥作用 。该化合物与这些激酶的 ATP 结合口袋结合,阻止其激活。 这种抑制作用导致下游信号通路被抑制,包括丝裂原活化蛋白激酶 (MAPK) 通路和核因子κB轻链增强子激活 B 细胞 (NF-κB) 通路 。 通过阻断这些通路,this compound 诱导癌细胞凋亡并在各种疾病模型中减少炎症 .

生化分析

Biochemical Properties

NG25 interacts with TAK1, a member of the mitogen-activated protein kinase kinase kinase family . It binds to the ATP binding pocket of TAK1, in addition to an adjacent hydrophobic pocket . This interaction inhibits TAK1, leading to a cascade of effects on downstream signaling pathways .

Cellular Effects

This compound has been shown to inhibit cell proliferation, particularly in KRAS-mutant colorectal cancer cells . It induces caspase-dependent apoptosis by regulating the B-cell lymphoma-2 (Bcl-2) family and the inhibitor of apoptosis protein (IAP) family . Furthermore, this compound can block the activation of NF-κB in KRAS-mutant cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of TAK1, which leads to a decrease in the phosphorylation of downstream molecules of MAPK, including ERK, JNK, and p38 . Additionally, this compound blocks the activation of NF-κB, a key regulator of immune response and cell survival . As a target gene of NF-κB, down-regulated XIAP expression may be involved in apoptosis induced by this compound .

Dosage Effects in Animal Models

In animal models, this compound has shown to prolong survival, particularly in a Vκ*MYC model of multiple myeloma . The effect was limited and no differences in disease burden were observed for any of the treatments

Metabolic Pathways

Given its role as a TAK1 inhibitor, it likely impacts pathways involving TAK1, such as the MAPK signaling pathway .

准备方法

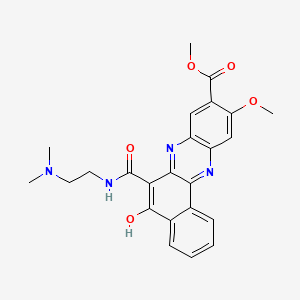

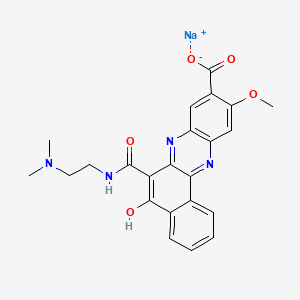

NG25 的合成涉及多个步骤,包括使用特定的试剂和条件。 合成路线通常包括以下步骤 :

起始原料: 合成以 3-羟基-4-甲基苯甲酸开始。

反应条件: 起始原料在 100°C 下用碳酸钾在二甲基亚砜中反应。

催化: 在甲醇中使用钯碳作为催化剂。

偶联反应: 然后使用 HATU、DMAP 和 DIEA 在二氯甲烷中将中间产物与另一种试剂偶联。

最后步骤: 最后步骤包括用三氟乙酸在二氯甲烷中处理,以及用氢氧化锂在水/四氢呋喃混合物中处理。

化学反应分析

NG25 经历了各种化学反应,主要涉及其对 TAK1 和 MAP4K2 的抑制作用 。该化合物与靶激酶的 ATP 结合口袋结合,抑制其活性。这些反应中常用的试剂和条件包括:

氧化和还原: this compound 可以发生氧化和还原反应,尽管对这些反应的具体细节有限。

取代: 该化合物可以参与取代反应,特别是涉及其官能团。

主要产物: 这些反应形成的主要产物包括保留 this compound 抑制活性的中间体和最终产物。

科学研究应用

相似化合物的比较

NG25 对 TAK1 和 MAP4K2 的双重抑制使其与其他激酶抑制剂区别开来 。类似的化合物包括:

5Z-7-氧代紫杉醇: 另一种 TAK1 抑制剂,但具有不同的结合特性和特异性。

AZ-TAK1: 一种具有独特化学结构和活性谱的选择性 TAK1 抑制剂。

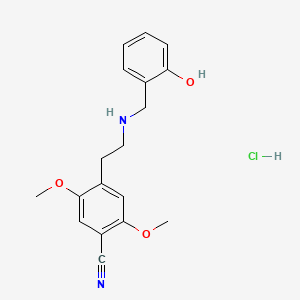

NG-25 三盐酸盐: This compound 的衍生物,具有类似的抑制活性,但溶解度和药代动力学特性不同.

属性

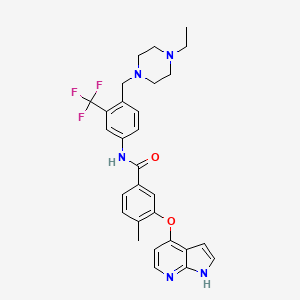

IUPAC Name |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30F3N5O2/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPGEBOIKULBCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693497 |

Source

|

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315355-93-1 |

Source

|

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。